molecular formula C5H13Br2N B1290624 5-Bromopentan-1-amine hydrobromide CAS No. 51874-27-2

5-Bromopentan-1-amine hydrobromide

Cat. No.: B1290624
CAS No.: 51874-27-2
M. Wt: 246.97 g/mol
InChI Key: JNKYTCHREGTJQT-UHFFFAOYSA-N
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Description

5-Bromopentan-1-amine hydrobromide: is a chemical compound with the molecular formula C5H13Br2N . It is a solid compound that appears as a colorless or white crystalline solid, sometimes with a slight yellow tint. This compound is stable under normal conditions but may decompose at high temperatures or in humid environments. It is soluble in water and many organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopentan-1-amine hydrobromide can be synthesized through the bromination of pentanamine, followed by a reaction with hydrobromic acid. The general synthetic route involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopentan-1-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromopentan-1-amine hydrobromide is used as a reagent in organic synthesis, particularly in the preparation of various amine derivatives and as an intermediate in the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated amines on biological systems. It may also serve as a building block for the synthesis of biologically active compounds .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It serves as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 5-bromopentan-1-amine hydrobromide involves its interaction with molecular targets through its amine and bromine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding and other interactions. These interactions can affect the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Chloropentan-1-amine hydrobromide
  • 5-Iodopentan-1-amine hydrobromide
  • 5-Fluoropentan-1-amine hydrobromide

Comparison: 5-Bromopentan-1-amine hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. The bromine atom’s size and electronegativity also influence the compound’s interactions with biological molecules, potentially leading to different biological activities .

Properties

IUPAC Name

5-bromopentan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c6-4-2-1-3-5-7;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKYTCHREGTJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60637598
Record name 5-Bromopentan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51874-27-2
Record name 51874-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromopentan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Bromopentan-1-amine hydrobromide

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